

Technical Guide to α,α -Dichlorotoluene: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: *Dichloromethylbenzene*

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This technical guide provides an in-depth overview of α,α -dichlorotoluene, also known as benzal chloride. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and a key reaction, and a visual representation of its synthetic pathway. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Properties of α,α -Dichlorotoluene

α,α -Dichlorotoluene is a colorless oily liquid with a pungent odor.^[1] It is an important intermediate in organic synthesis, primarily for the production of benzaldehyde. Its chemical and physical properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| Molecular Formula | <chem>C7H6Cl2</chem> ^[2] ^[3] |
| Linear Formula | <chem>C6H5CHCl2</chem> ^[3] |
| Molecular Weight | 161.03 g/mol ^[3] |
| CAS Number | 98-87-3 ^[3] |
| Density | 1.254 g/mL at 25 °C ^[3] |
| Melting Point | -17 to -15 °C ^[3] |
| Boiling Point | 82 °C at 10 mmHg ^[3] |
| Refractive Index | n _{20/D} 1.550 ^[3] |
| Vapor Pressure | 0.3 mmHg at 20 °C ^[3] |
| Solubility | Insoluble in water; freely soluble in alcohol and diethyl ether. ^[2] |

Experimental Protocols

Synthesis of α,α -Dichlorotoluene via Free-Radical Chlorination of Toluene

The industrial synthesis of α,α -dichlorotoluene is achieved through the free-radical chlorination of toluene. This reaction proceeds in a stepwise manner, first producing benzyl chloride, then α,α -dichlorotoluene, and finally benzotrichloride. Controlling the reaction conditions is crucial to maximize the yield of the desired dichlorinated product.

Materials:

- Toluene
- Chlorine gas (dried)
- Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp
- Nitrogen or Argon gas

- Sodium hydrogen carbonate solution
- Anhydrous magnesium sulfate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Gas inlet tube
- Thermometer
- Heating mantle
- Stirrer
- Separatory funnel
- Fractional distillation apparatus with a Vigreux column

Procedure:

- Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and thermometer. Ensure the apparatus is dry and purged with an inert gas like nitrogen or argon.
- Reaction Initiation:
 - Photochemical Initiation: Place 1 mole of toluene in the flask and heat to reflux. Turn on the UV lamp positioned near the flask and begin bubbling a steady stream of dried chlorine gas through the toluene.
 - Chemical Initiation: Alternatively, add a catalytic amount of a radical initiator like AIBN to the toluene and heat the mixture to the decomposition temperature of the initiator (for AIBN, this is around 65-85 °C). Then, introduce the chlorine gas.

- Reaction Progression: Continue the chlorination while monitoring the reaction progress. The reaction is exothermic, and the temperature should be controlled. The extent of chlorination can be monitored by the increase in weight of the reaction mixture or by periodically taking samples for analysis (e.g., by gas chromatography) to determine the ratio of benzyl chloride, α,α -dichlorotoluene, and benzotrichloride. To favor the formation of α,α -dichlorotoluene, approximately two moles of chlorine should be used per mole of toluene.
- Work-up: Once the desired level of chlorination is achieved, stop the chlorine flow and turn off the heat and/or UV lamp. Allow the mixture to cool to room temperature.
- Neutralization: Carefully wash the crude product with a dilute solution of sodium hydrogen carbonate in a separatory funnel to neutralize any dissolved HCl, followed by washing with water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate and then filter.
- Purification: Purify the product by fractional distillation under reduced pressure. Collect the fraction corresponding to α,α -dichlorotoluene (boiling point is approximately 205 °C at atmospheric pressure, but vacuum distillation is preferred to avoid decomposition).[\[4\]](#)

Hydrolysis of α,α -Dichlorotoluene to Benzaldehyde

α,α -Dichlorotoluene is readily hydrolyzed to form benzaldehyde, a key flavoring agent and chemical intermediate.

Materials:

- α,α -Dichlorotoluene (or a mixture containing it)
- Concentrated Hydrochloric Acid (e.g., 32%)
- Water
- Sodium bicarbonate solution

Equipment:

- Three-necked round-bottom flask

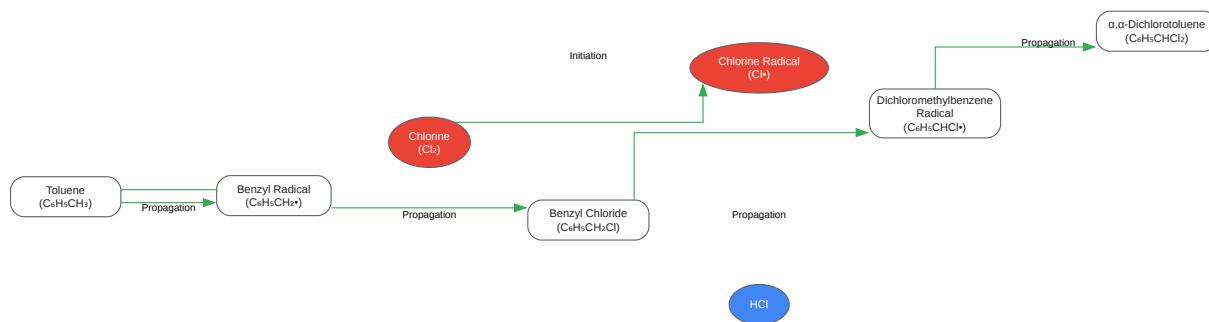
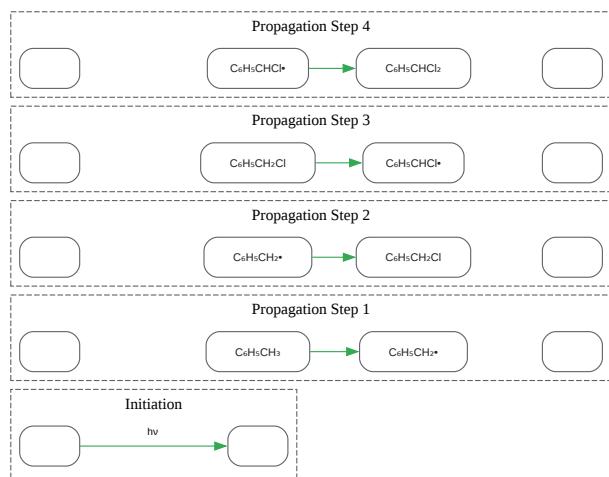
- Reflux condenser
- Stirrer
- Heating mantle
- Steam distillation apparatus

Procedure:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and stirrer, combine the crude α,α -dichlorotoluene with an excess of aqueous hydrochloric acid. For example, for approximately 214 ml of a chlorinated toluene mixture, 405 ml of 32% HCl and 135 ml of water can be used.[5]
- Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reflux temperature will be around 106 °C.[5] Continue refluxing for several hours (e.g., 6 hours) until the evolution of HCl gas ceases.[5]
- Purification:
 - Allow the mixture to cool. The organic layer containing crude benzaldehyde will separate.
 - Set up a steam distillation apparatus. Add the crude product to the distillation flask and steam distill the mixture. Benzaldehyde is volatile with steam and will co-distill.
 - Collect the distillate, which will consist of an emulsion of benzaldehyde and water.
- Isolation: The benzaldehyde can be separated from the aqueous layer in a separatory funnel. The aqueous layer can be extracted with a suitable organic solvent (e.g., ether) to recover any dissolved product.
- Drying and Final Purification: Combine the organic layers, dry with a suitable drying agent like anhydrous sodium sulfate, and remove the solvent. Further purification can be achieved by distillation if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the free-radical chain reaction for the synthesis of α,α -dichlorotoluene from toluene.



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Free-radical chlorination of toluene pathway.

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